5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one

Description

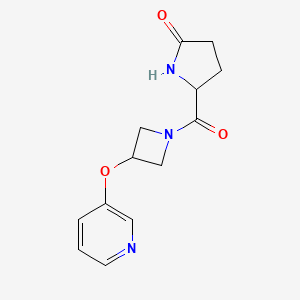

The compound 5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted at the 5-position with a 3-(pyridin-3-yloxy)azetidine-1-carbonyl group. This structural motif combines a lactam ring (pyrrolidinone) with a pyridine-containing azetidine moiety, which may confer unique pharmacological or physicochemical properties. Pyrrolidin-2-one derivatives are widely studied for their bioactivity, including acetylcholinesterase inhibition (anti-Alzheimer’s) and receptor-targeting applications (e.g., cannabinoid receptor imaging) .

Properties

IUPAC Name |

5-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c17-12-4-3-11(15-12)13(18)16-7-10(8-16)19-9-2-1-5-14-6-9/h1-2,5-6,10-11H,3-4,7-8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRBVJWEGGKKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CC(C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one involves several steps, typically starting with the preparation of the azetidine and pyrrolidinone rings. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. The azetidine ring can be synthesized through a one-pot cascade double [3 + 2] cycloaddition reaction . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like Oxone and Cu(OAc)2, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinone ring can lead to the formation of carboxylic acids, while substitution reactions on the pyridine ring can introduce various functional groups .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIt is also used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

Below is a comparative analysis of structurally related pyrrolidin-2-one derivatives:

*Calculated based on formula: C₁₇H₁₈N₃O₃.

Pharmacological and Physicochemical Comparisons

Bioactivity

- Anti-Alzheimer’s Potential: The target compound’s azetidine-carbonyl group may enhance acetylcholinesterase (AChE) binding compared to simpler pyridyl derivatives like 5-(pyridin-3-yl)pyrrolidin-2-one (norcotinine). Compound 10b , with a fluorobenzoyl-piperidinyl group, demonstrated superior AChE inhibition, suggesting bulky substituents improve target engagement.

- Receptor Imaging: Fluorinated pyrrolidinones (e.g., [¹⁸F]FMPEP-d2 ) are used in PET imaging due to their high blood-brain barrier permeability. The azetidine group in the target compound could similarly enhance CNS penetration.

Physicochemical Properties

Anti-Alzheimer’s Agents

Pyrrolidin-2-one derivatives with aromatic substituents (e.g., 10b ) show potent AChE inhibition.

Neuropharmacology and Metabolism

Norcotinine (5-(pyridin-3-yl)pyrrolidin-2-one) is a nicotine metabolite with uncharacterized neuroactivity . The target compound’s azetidine group could modulate metabolic stability, reducing cytochrome P450-mediated degradation compared to norcotinine.

Biological Activity

5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 261.28 g/mol. The structure features both azetidine and pyrrolidine rings, along with a pyridine moiety, contributing to its diverse chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 261.28 g/mol |

| CAS Number | 1902931-72-9 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate azetidine and pyrrolidine derivatives. A common method includes the reaction of 3-pyridinyloxyazetidine with appropriate isocyanates to form the desired product through amide bond formation.

Research indicates that compounds like this compound may interact with specific biological targets such as viral polymerases or proteases. This interaction can inhibit viral replication processes, making it a candidate for treating viral infections like hepatitis C .

Antiviral Activity

The compound has shown potential antiviral properties by disrupting the life cycle of viruses through inhibition of key enzymes involved in viral replication. Studies suggest that its mechanism may involve:

- Inhibition of Viral Polymerases : The compound may bind to viral polymerases, preventing them from synthesizing new viral genomes.

- Protease Inhibition : By inhibiting proteases, the compound may prevent the maturation of viral proteins necessary for viral assembly.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines. For instance, related derivatives have demonstrated moderate cytotoxicity against A549, MCF-7, and HeLa cell lines, with IC50 values indicating effective growth inhibition (e.g., IC50 values ranging from 1.06 to 2.73 μM) .

Case Studies

- Antiviral Efficacy : A study focusing on azetidine derivatives reported promising results in inhibiting hepatitis C virus replication in cell culture models. The mechanism was attributed to direct interference with the viral polymerase activity.

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of structurally similar compounds on human cancer cell lines, revealing significant inhibition rates that suggest potential for further development as anticancer agents.

Q & A

Q. What are the common synthetic routes for 5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one?

The compound is typically synthesized via multi-step protocols involving:

- Coupling reactions : Azetidine and pyridine moieties are often linked using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carbonyl bridge .

- Nucleophilic substitution : Pyridin-3-yloxy groups are introduced via SN2 reactions under basic conditions (e.g., K₂CO₃ in DMF) .

- Protection/deprotection strategies : Sensitive functional groups (e.g., amines) may require tert-butyldimethylsilyl (TBS) protection to prevent side reactions during synthesis .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity, with pyridine protons typically resonating at δ 8.3–8.7 ppm .

- X-Ray Powder Diffraction (XRPD) : Validates crystallinity and polymorphic stability, as demonstrated in studies of similar pyrrolidinone derivatives .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction yields for key intermediates (e.g., azetidine-carboxylic acid derivatives) be optimized?

- Temperature control : Heating intermediates to 50°C in aqueous HCl improves solubility and reduces byproduct formation .

- Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions for pyridine functionalization .

- Purification : Flash chromatography with gradient elution (hexane/EtOAc) isolates intermediates with >90% recovery .

Q. What computational methods predict the compound’s biological activity and binding modes?

- Molecular docking : SMILES notation (e.g., C26H35N9O) is used to model interactions with targets like kinase enzymes, prioritizing hydrogen bonding with pyridine nitrogen .

- Molecular Dynamics (MD) simulations : Assess stability of the azetidine-pyrrolidinone scaffold in physiological conditions (e.g., 150 mM NaCl, pH 7.4) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRPD) be resolved?

- Multi-technique validation : XRPD confirms solid-state structure, while solution-state NMR identifies dynamic conformers (e.g., rotational isomers of the azetidine ring) .

- Variable-temperature NMR : Resolves overlapping signals by analyzing temperature-dependent chemical shift changes .

Q. What in vitro assays evaluate the compound’s biological activity?

- Enzyme inhibition assays : IC₅₀ values are determined against targets like phosphodiesterases using fluorescence-based substrates (e.g., cAMP/Cyclic Nucleotide Biosensor) .

- Cytotoxicity profiling : MTT assays in HEK-293 cells assess selectivity (therapeutic index >10) .

Q. How do structural modifications (e.g., pyridine substitution) impact structure-activity relationships (SAR)?

- Electron-withdrawing groups : Fluorine or nitro substituents on pyridine enhance target affinity by 2–3-fold via dipole interactions .

- Azetidine ring expansion : Replacing azetidine with piperidine reduces conformational strain but may decrease metabolic stability .

Q. What safety protocols are critical for handling reactive intermediates (e.g., acyl chlorides)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.